molecular formula C12H17N3O2 B11783259 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one

4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one

Cat. No.: B11783259
M. Wt: 235.28 g/mol
InChI Key: FQBGDXAMRXIBLW-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones and pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group and an isopropyl group, as well as a pyrrolidinone ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxy and Isopropyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the isopropyl group can be added through alkylation reactions using isopropyl halides.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate amine and carbonyl compounds.

    Final Coupling: The pyrimidine and pyrrolidinone rings are coupled together through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxy and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and isopropyl groups play a crucial role in binding interactions, while the pyrrolidinone ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Hydroxy-2-methylpyrimidin-4-yl)-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.

    4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both hydroxy and isopropyl groups on the pyrimidine ring, along with the methyl-substituted pyrrolidinone ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-(1-methyl-5-oxopyrrolidin-3-yl)-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H17N3O2/c1-7(2)12-13-9(5-10(16)14-12)8-4-11(17)15(3)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,14,16)

InChI Key

FQBGDXAMRXIBLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)C2CC(=O)N(C2)C

Origin of Product

United States

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